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Compound of Interest

Compound Name: Custirsen

Cat. No.: B15568833

An in-depth analysis of the relationship between clusterin levels and the therapeutic efficacy of
Custirsen (OGX-011), an antisense oligonucleotide targeting clusterin, reveals a complex
interplay that has been explored in numerous preclinical and clinical studies. While initial
findings suggested a strong correlation between high clusterin levels and Custirsen's potential
to improve outcomes, definitive Phase Il trials in metastatic castration-resistant prostate cancer
(mCRPC) did not confirm a statistically significant survival benefit in the overall patient
population. However, subgroup analyses from these and earlier studies provide compelling
evidence that on-treatment reduction of serum clusterin may be a predictive biomarker for a
subset of patients.

Custirsen is a second-generation antisense oligonucleotide designed to inhibit the production
of clusterin, a cytoprotective chaperone protein that is overexpressed in various cancers and is
associated with treatment resistance and poor prognosis.[1][2] The rationale for targeting
clusterin is to sensitize cancer cells to the cytotoxic effects of chemotherapy and other anti-
cancer agents. This guide provides a comprehensive comparison of Custirsen's performance
relative to clusterin levels, supported by experimental data from key clinical trials.

Quantitative Analysis of Custirsen Efficacy by
Clusterin Levels

The following tables summarize the key findings from clinical trials evaluating the correlation
between serum clusterin (sCLU) levels and overall survival (OS) in patients treated with
Custirsen in combination with chemotherapy.
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Table 1: Phase Il Trial in a Second-Line Setting for Metastatic Castration-Resistant Prostate

Cancer (MCRPC)

Patient Subgroup
(by on-treatment

Treatment Arm

Median Overall
Survival (months)

p-value

sCLU levels)
Custirsen +
) ] <0.05 (compared to
Low sCLU Mitoxantrone/Predniso  15.1 )
high sCLU)
ne (MPC)
Custirsen +
High sCLU Mitoxantrone/Predniso 6.2
ne (MPC)
Custirsen +
) <0.05 (compared to
Low sCLU Docetaxel/Prednisone  17.0 ]
high sCLU)
(DPC)
Custirsen +
High sCLU Docetaxel/Prednisone  12.1
(DPC)
Data from a

randomized Phase I
trial in patients with
MCRPC progressing
after first-line
docetaxel.[3][4]

Table 2: Phase Il Trial in Non-Small Cell Lung Cancer (NSCLC)
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Patient Subgroup
(by on-treatment

Median Overall
Treatment Arm ] p-value
Survival (months)

sCLU levels)
) Custirsen +
<38 pg/ml (median) o ) 27.1 0.02
Gemcitabine/Platinum
) Custirsen +
>38 pg/ml (median) 16.1

Gemcitabine/Platinum

Data from a single-

arm Phase I/l study in

chemotherapy-naive
advanced NSCLC.[5]

[6]

Table 3: Phase Ill SYNERGY Trial in First-Line Metastatic Castration-Resistant Prostate

Cancer (mCRPC)

Median Overall Hazard Ratio (95%
Treatment Arm . p-value
Survival (months) Cl)
Custirsen +
) 23.4 0.93 (0.79-1.10) 0.415
Docetaxel/Prednisone
Docetaxel/Prednisone 22.0

Primary analysis of
the intent-to-treat

population.[7][8]

Table 4: Phase lIl AFFINITY Trial in Second-Line Metastatic Castration-Resistant Prostate

Cancer (MmCRPC)
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Median Overall

Hazard Ratio (95%

Treatment Arm . p-value
Survival (months) Cl)

Custirsen +

Cabazitaxel/Prednison 14.1 0.95 (0.80-1.12) 0.53

e

Cabazitaxel/Prednison
134

e

Primary analysis of
the intent-to-treat
population. A meta-
analysis of three
randomized controlled
trials, including
SYNERGY and
AFFINITY, found no
significant
improvement in
overall survival with
the addition of

Custirsen.[9]

Experimental Protocols

Measurement of Serum Clusterin Levels

In several of the key clinical trials, including the Phase Il study by Saad et al., serum clusterin

levels were measured using a solid-phase enzyme-linked immunosorbent assay (ELISA).[7]

[10]

Protocol: BioVendor Clusterin ELISA

o Sample Collection and Preparation: Serum samples were collected from patients at baseline

and on day 1 of each treatment cycle.[7][10]

e Assay Principle: The assay is a solid-phase sandwich ELISA. A monoclonal antibody specific

for human clusterin is pre-coated onto microplate wells.
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e Procedure:
o Patient serum samples, standards, and controls are pipetted into the wells.
o Clusterin present in the sample binds to the immobilized antibody.

o After washing, a biotin-conjugated polyclonal antibody specific for human clusterin is
added.

o Following another wash, streptavidin-HRP is added, which binds to the biotinylated
antibody.

o A substrate solution is then added, and the color development is proportional to the
amount of bound clusterin.

o The reaction is stopped, and the absorbance is measured at a specific wavelength.

o The concentration of clusterin in the samples is determined by comparing the optical
density of the samples to the standard curve.[11]

Visualizing the Mechanism and Workflow

To better understand the biological rationale and the experimental approach, the following
diagrams illustrate the key pathways and processes.
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Custirsen Mechanism of Action
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Caption: Mechanism of Custirsen in inhibiting clusterin and promoting apoptosis.
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Clusterin's Anti-Apoptotic Signaling
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Caption: Clusterin's role in inhibiting apoptosis via Bax and activating NF-kB.
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Clinical Trial Workflow for Custirsen Efficacy Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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